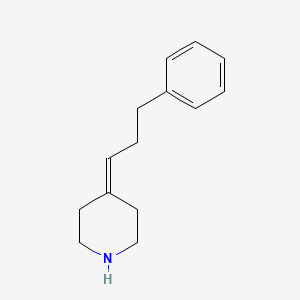![molecular formula C16H17N3O B8722638 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol CAS No. 61656-13-1](/img/structure/B8722638.png)
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a compound that features a benzimidazole ring, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol typically involves the reaction of 1-phenyl-1H-benzimidazole with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its benzimidazole core, which is present in many pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is not fully understood. benzimidazole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-benzimidazole: A simpler benzimidazole derivative with similar biological activities.
2-(1H-Benzimidazol-2-yl)ethanol: Another benzimidazole derivative with a hydroxyl group, used in similar applications
Uniqueness
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is unique due to its specific structure, which combines the benzimidazole ring with a propanol chain. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
CAS No. |
61656-13-1 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
3-[(1-phenylbenzimidazol-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H17N3O/c20-12-6-11-17-16-18-14-9-4-5-10-15(14)19(16)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,17,18) |
InChI Key |
OMNOIMKLZRGMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B8722576.png)



![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)





![{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B8722645.png)
